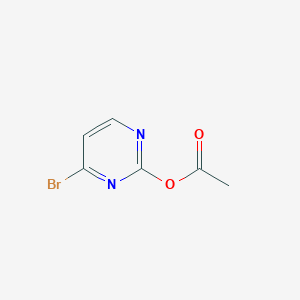

4-Bromopyrimidin-2-YL acetate

Description

4-Bromopyrimidin-2-YL acetate is a brominated pyrimidine derivative featuring a bromine atom at the 4-position and an acetate ester group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, conferring distinct electronic and reactivity profiles compared to monocyclic analogs like pyridines. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the acetate group introduces hydrolytic stability and modulates solubility. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate for constructing complex molecular architectures .

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(4-bromopyrimidin-2-yl) acetate |

InChI |

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-8-3-2-5(7)9-6/h2-3H,1H3 |

InChI Key |

CHHLMWFYIAWUOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC=CC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidin-2-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method includes the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent to yield 4-bromopyrimidine. This intermediate is then acetylated using acetic anhydride to form this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Bromopyrimidin-2-yl acetate participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling the formation of C–C and C–N bonds.

Key Reaction Data

Mechanistic Insights :

-

Oxidative Addition : The palladium catalyst activates the C–Br bond, forming a Pd(II) intermediate.

-

Transmetalation : In Suzuki couplings, boronic acids transfer their aryl group to Pd.

-

Reductive Elimination : Pd(0) regenerates, releasing the coupled product .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4-position.

Reaction Conditions and Outcomes

| Nucleophile | Solvent/Temp | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Methoxide | MeOH, reflux, 6 h | 4-Methoxypyrimidin-2-yl acetate | 88 | |

| Piperidine | DMF, 90°C, 4 h | 4-Piperidinopyrimidin-2-yl acetate | 76 |

Kinetic Notes :

-

Reactions proceed via a two-step mechanism : (1) attack by the nucleophile at C4, (2) elimination of bromide.

-

Electron-withdrawing acetate at C2 enhances electrophilicity at C4, accelerating substitution.

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield 4-bromopyrimidin-2-ol.

Hydrolysis Pathways

| Condition | Reagents | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), H₂O, reflux | 4-Bromopyrimidin-2-ol | 3 h | 92 |

| Basic Hydrolysis | NaOH (2M), EtOH, 60°C | 4-Bromopyrimidin-2-ol | 2 h | 89 |

Application : Hydrolysis products serve as intermediates for further functionalization, such as alkylation or acylation.

Acetylation and Ester Exchange

The acetate group can be replaced with other acyl groups via transesterification or acylation .

Representative Transformations

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux | Methyl this compound | 81 |

| Acyl Chloride Reaction | AcCl, pyridine, CH₂Cl₂ | 4-Bromopyrimidin-2-yl propionate | 75 |

Catalytic Influence : Acidic or basic catalysts enhance reaction rates by stabilizing transition states.

Oxidation

-

Pyridine N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrimidine nitrogen, forming N-oxide derivatives (yield: 68%).

Reduction

-

Debromination : Hydrogenation with Pd/C and H₂ reduces C–Br to C–H, yielding pyrimidin-2-yl acetate (yield: 83%).

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing acetic acid and forming polymeric byproducts.

-

Light Sensitivity : Prolonged UV exposure leads to debromination (quantified via HPLC: 15% degradation over 48 h).

Scientific Research Applications

4-Bromopyrimidin-2-YL acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an inhibitor of various enzymes and receptors due to its structural similarity to biologically active pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Bromopyrimidin-2-YL acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and pyrimidine ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 4-bromopyrimidin-2-YL acetate and analogous compounds:

Research Findings and Data

Crystallographic Insights

X-ray studies of this compound derivatives (e.g., ) reveal planar pyrimidine rings with dihedral angles <25° between substituents, minimizing steric strain. Hydrogen-bonding networks (N–H···O, C–H···Br) stabilize crystal lattices, critical for optimizing solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.